Tasidotin
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Overview
Description
Tasidotin is a synthetic derivative of the marine depsipeptide dolastatin-15. It is an orally active compound that targets microtubules and is currently under clinical evaluation for cancer treatment . This compound has shown promising results in inhibiting the proliferation of various cancer cell lines and disrupting mitosis, making it a potential candidate for anticancer therapy .
Preparation Methods
Tasidotin is synthesized through a series of chemical reactions starting from dolastatin-15. The synthetic route involves the modification of the dolastatin-15 structure to enhance its stability and bioavailability . The key steps in the synthesis include the formation of peptide bonds, protection and deprotection of functional groups, and purification of the final product . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tasidotin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Tasidotin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, this compound is used as a model compound to study the reactivity and stability of depsipeptides . In biology, it is used to investigate the mechanisms of microtubule dynamics and cell division . In medicine, this compound is being evaluated for its potential as an anticancer agent, with studies showing its ability to inhibit tumor growth in various cancer models . In industry, this compound is used in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Tasidotin exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton . It inhibits the polymerization of tubulin into microtubules, thereby disrupting the dynamic instability of microtubules . This disruption leads to the inhibition of mitosis and cell proliferation . This compound’s major metabolite, this compound C-carboxylate, also plays a significant role in its mechanism of action by enhancing the effects on microtubule dynamics . The molecular targets of this compound include tubulin and other proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Tasidotin is similar to other microtubule-targeting agents such as taxanes, epothilones, and vinca alkaloids . it has a unique mechanism of action that sets it apart from these compounds . Unlike taxanes and epothilones, which stabilize microtubules, this compound enhances the dynamic instability of microtubules at their minus ends . This unique property makes this compound a valuable addition to the arsenal of microtubule-targeting agents for cancer therapy . Similar compounds to this compound include dolastatin-15, soblidotin, and other depsipeptide derivatives .
Properties
CAS No. |
192658-64-3 |
---|---|
Molecular Formula |
C32H58N6O5 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
QMCOCIWNMHBIIA-LROMGURASA-N |
SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
sequence |
VVVPP |
Synonyms |
BSF 223651 BSF-223651 BSF223651 ILX 651 ILX-651 ILX651 LU 223651 LU-223651 LU223651 syn-D cpd synthadotin tasidotin tasidotin hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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